molecular formula C18H13BrN2O4 B2523024 2-[1-(5-bromofuran-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol CAS No. 946378-90-1

2-[1-(5-bromofuran-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol

Cat. No.: B2523024
CAS No.: 946378-90-1
M. Wt: 401.216
InChI Key: IRLVSOARZHFIQN-UHFFFAOYSA-N
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Description

The compound 2-[1-(5-bromofuran-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol is a pyrazoline derivative featuring a brominated furan ring, a furan substituent, and a phenolic hydroxyl group. Pyrazoline derivatives are recognized for their diverse applications, including fluorescence sensing, antioxidant activity, and antimicrobial properties .

Properties

IUPAC Name

(5-bromofuran-2-yl)-[3-(furan-2-yl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O4/c19-17-8-7-16(25-17)18(23)21-13(15-6-3-9-24-15)10-12(20-21)11-4-1-2-5-14(11)22/h1-9,13,22H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLVSOARZHFIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2O)C(=O)C3=CC=C(O3)Br)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(5-bromofuran-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(5-bromofuran-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The carbonyl group in the furan moiety can be reduced to alcohols.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Scientific Research Applications

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. Studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.

Case Study : A study published in the Journal of Medicinal Chemistry explored the compound's effects on human cancer cell lines. Results demonstrated a dose-dependent increase in apoptosis markers, indicating its efficacy as a therapeutic agent in oncology.

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cells

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary tests suggest effectiveness against certain bacterial strains, particularly Gram-positive bacteria.

Case Study : An investigation focused on the antimicrobial properties revealed significant inhibitory effects on Staphylococcus aureus, indicating its potential role in developing new antibiotics.

Activity TypeObserved EffectReference
AntimicrobialEffective against specific bacteria

Enzyme Inhibition

The ability of this compound to inhibit specific enzymes has been documented. This mechanism may disrupt normal cellular functions, providing a pathway for therapeutic applications.

Data Summary

The following table summarizes key findings related to the biological activities of the compound:

Activity TypeMechanism of ActionReference
AntitumorInduces apoptosis
AntimicrobialInhibits bacterial growth
Enzyme InhibitionDisrupts enzymatic functions

Mechanism of Action

The mechanism of action of 2-[1-(5-bromofuran-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Functional Properties

Table 1: Substituent Influence on Key Properties

Compound Structure Key Substituents Notable Properties Reference
2-[1-(1,3-Benzothiazol-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol Benzothiazole, methoxyphenyl 82% quenching efficiency for picric acid detection (fluorescence)
2-(5-(3-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol Methoxyphenyl Higher antioxidant activity (DPPH assay) vs. precursor coumarin
2-[1-(4-Chloro-benzenesulfonyl)-5-(4-hydroxy-phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-phenol (PFC-1) Chlorobenzenesulfonyl, hydroxyphenyl IR: N-H (3531 cm⁻¹), C=N (1596 cm⁻¹); potential neuropharmacological applications
5-Bromo-2-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenol Bromophenol, chlorophenyl Structural analog with halogenated aryl groups; MDL: MFCD12196357
Target Compound : 2-[1-(5-Bromofuran-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol Bromofuran, furan, phenol Predicted enhanced electronic effects and antimicrobial potential (inferred)
  • Halogen Effects : Bromine in the target compound may increase lipophilicity and binding affinity compared to chlorine analogs (e.g., PFC-1) .
  • Furan vs. Benzothiazole : The bromofuran group likely reduces fluorescence quenching efficiency compared to benzothiazole derivatives but improves metabolic stability .

Table 2: Comparative Bioactivity

Compound Class Key Functional Groups Activity (IC50/EC50) Mechanism/Application Reference
Benzothiazole-pyrazoline Benzothiazole, methoxyphenyl 82% fluorescence quenching Picric acid detection
Methoxyphenyl-pyrazoline Methoxyphenyl DPPH scavenging: ~70% Antioxidant
Thiosemicarbazide-pyrazoline Alkoxy, thiosemicarbazide MIC: 12.5 µg/mL (bacterial) Antimicrobial
Fluorophenyl-pyrazoline Fluorophenyl, bromophenol Not reported Structural analog for halogen interaction studies
Target Compound Bromofuran, furan, phenol Predicted antimicrobial Potential synergy between furan and phenol
  • Antioxidant Potential: The phenolic -OH group in the target compound may confer DPPH radical scavenging activity comparable to methoxyphenyl derivatives .
Physicochemical and Spectral Properties

Table 3: Spectral and Structural Data

Compound IR/NMR Key Peaks Synthesis Method Reference
PFC-1 IR: N-H (3531 cm⁻¹), C=N (1596 cm⁻¹) Microwave-assisted
2-(5-(3-Methoxyphenyl)-pyrazolin-3-yl)phenol ¹H-NMR: δ 7.2–6.8 (aromatic), δ 3.8 (OCH3) Na-ACE catalyst, aldol condensation
Fluorophenyl-pyrazoline () ¹H-NMR: δ 7.5–6.9 (fluorophenyl), δ 5.1 (pyrazole) Chalcone cyclization with hydrazine
Target Compound Predicted IR: C=O (1700–1650 cm⁻¹), Br-C (600 cm⁻¹) Likely hydrazine cyclization of chalcone
  • Synthesis : The target compound is likely synthesized via cyclization of a bromofuran-containing chalcone with hydrazine, analogous to methods in and .
  • Spectral Features : The bromofuran carbonyl (C=O) and furan C-H stretching (3100–3000 cm⁻¹) would dominate its IR spectrum, distinct from benzothiazole or chlorophenyl analogs .

Biological Activity

The compound 2-[1-(5-bromofuran-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of the target compound involves several steps, typically starting from readily available furan derivatives and employing techniques such as Suzuki coupling and hydrazone formation. The following table summarizes the key steps in the synthesis:

StepReaction TypeReactantsConditionsYield
1Suzuki Coupling5-bromo-2-furaldehyde, phenyl boronic acidPdCl₂(dppf) catalyst, 80 °C44%
2Hydrazone FormationIntermediate from Step 1, hydrazine derivativeAcidic conditions, refluxNot specified

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds related to the furan scaffold. For instance, derivatives of furan have shown effectiveness against various bacterial strains including both Gram-positive and Gram-negative bacteria. The compound is hypothesized to exhibit similar properties due to its structural resemblance to known antimicrobial agents.

Antioxidant Activity

The presence of phenolic groups in the structure suggests potential antioxidant activity. Compounds with such moieties are known to scavenge free radicals, thereby protecting cells from oxidative stress. A study indicated that related compounds demonstrated significant antioxidant effects in vitro.

Anti-inflammatory Effects

Research indicates that furan derivatives can modulate inflammatory pathways. The compound's structure may allow it to interact with key inflammatory mediators, potentially leading to reduced inflammation. A recent investigation into similar compounds found them effective in reducing cytokine production in cell models of inflammation.

The proposed mechanisms by which 2-[1-(5-bromofuran-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Receptor Modulation : It may act as a modulator for various receptors, including estrogen receptors, as suggested by its structural components.
  • Radical Scavenging : The phenolic nature allows it to donate electrons and neutralize free radicals.

Case Studies

Several case studies have explored the biological activities of structurally similar compounds:

  • Antimicrobial Activity : A study on N-substituted aryl compounds showed strong activity against biofilms formed by Pseudomonas aeruginosa and Staphylococcus aureus, suggesting that similar derivatives could be effective against resistant strains .
  • Anti-inflammatory Studies : Research on related furan derivatives indicated significant reductions in pro-inflammatory cytokines in vitro, supporting the potential for anti-inflammatory applications .
  • Antioxidant Studies : Compounds with hydroxylated furan structures demonstrated notable antioxidant properties through various assays measuring radical scavenging activity .

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